molecular formula C8H18O2 B038526 3,3-Dimethoxyhexane CAS No. 116549-34-9

3,3-Dimethoxyhexane

Cat. No.: B038526
CAS No.: 116549-34-9
M. Wt: 146.23 g/mol
InChI Key: KYKSUAPFGPQISC-UHFFFAOYSA-N
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Description

3,3-Dimethoxyhexane is an organic compound with the molecular formula C9H20O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups attached to the third carbon of a hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxyhexane can be synthesized through several methods. One common method involves the reaction of 3-hexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final product.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves continuous flow reactors and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxyhexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like phosphorus tribromide can be used to replace methoxy groups with halogens.

Major Products Formed

    Oxidation: Formation of 3-hexanone or 3-hexanal.

    Reduction: Formation of 3-hexanol.

    Substitution: Formation of 3-bromohexane or other halogenated derivatives.

Scientific Research Applications

3,3-Dimethoxyhexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyhexane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylhexane
  • 2,2-Dimethoxypropane
  • 3,3-Dimethoxybutane

Comparison

3,3-Dimethoxyhexane is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. Compared to 3,3-Dimethylhexane, which has two methyl groups, this compound is more reactive in substitution and oxidation reactions. 2,2-Dimethoxypropane and 3,3-Dimethoxybutane have similar functional groups but differ in chain length and overall reactivity.

Properties

IUPAC Name

3,3-dimethoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-7-8(6-2,9-3)10-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKSUAPFGPQISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340936
Record name 3,3-Dimethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116549-34-9
Record name 3,3-Dimethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethoxyhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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